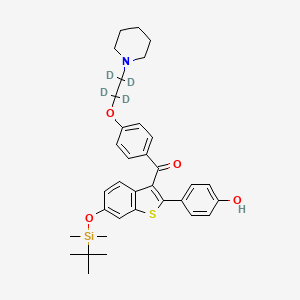

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is a deuterated analogue of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene. This compound is primarily used in metabolic research and clinical diagnostics. It is characterized by its molecular formula C34H37D4NO4SSi and a molecular weight of 591.87.

Vorbereitungsmethoden

The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves the protection of Raloxifene with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of solvents such as acetone, chloroform, dichloromethane, ethanol, and methanol. Industrial production methods are not extensively documented, but the compound is available in bulk from specialized suppliers .

Analyse Chemischer Reaktionen

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a reference standard in analytical chemistry.

Biology: The compound is utilized in metabolic studies to trace the pathways and interactions of Raloxifene.

Medicine: It aids in the development of diagnostic tools and therapeutic agents.

Industry: The compound is employed in the synthesis and characterization of new materials.

Wirkmechanismus

The mechanism of action of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The tert-butyldimethylsilyl group protects the hydroxyl group of Raloxifene, allowing it to bind more effectively to its molecular targets. This interaction modulates the activity of estrogen receptors, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is unique due to its deuterated nature, which enhances its stability and allows for more precise metabolic studies. Similar compounds include:

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene: The non-deuterated analogue.

Raloxifene: The parent compound without the protective silyl group.

4’-Hydroxy Raloxifene: A metabolite of Raloxifene.

This compound’s uniqueness lies in its enhanced stability and utility in precise metabolic research, making it a valuable tool in various scientific fields.

Biologische Aktivität

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 (CAS Number: 1329611-25-7) is a chemically modified derivative of the selective estrogen receptor modulator (SERM) Raloxifene. This compound is characterized by the addition of a tert-butyldimethylsilyl group at the 6-position and a deuterated hydroxyl group at the 4'-position. These modifications enhance its stability and bioavailability, making it a subject of interest in pharmacological research, particularly concerning its biological activity related to osteoporosis and estrogen-dependent cancers.

The mechanism of action of this compound involves its interaction with estrogen receptors, specifically estrogen receptor alpha (ERα). The tert-butyldimethylsilyl group protects the hydroxyl group, allowing for more effective binding to ERα. This binding modulates various biological pathways, including those involved in bone density regulation and cancer cell proliferation.

Biological Activities

- Bone Density Modulation : Similar to Raloxifene, this compound has been shown to positively influence bone mineral density (BMD). Studies indicate that SERMs can help maintain BMD in postmenopausal women by suppressing bone turnover markers to premenopausal levels .

- Cancer Prevention : The compound exhibits potential in reducing the risk of estrogen-dependent cancers, such as breast cancer. It acts as an antagonist to ERα in breast tissues while functioning as an agonist in bone tissues, providing a dual benefit .

- Metabolic Stability : The presence of the tert-butyldimethylsilyl group enhances metabolic stability, which may lead to prolonged therapeutic effects and reduced side effects compared to non-modified SERMs.

Case Studies

Several studies have highlighted the biological activity of Raloxifene derivatives, including this compound:

- Long-term Effects on BMD : In a randomized controlled trial involving postmenopausal women, Raloxifene demonstrated significant improvements in BMD over three years compared to placebo. The results indicated that higher doses of Raloxifene led to greater increases in lumbar spine BMD .

- Anticancer Activity : Research on SERMs has shown that they can inhibit the proliferation of breast cancer cells through their action on ERα. Compounds similar to this compound have been tested for their antiproliferative effects against various breast cancer cell lines, showing promising results .

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of related compounds:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Raloxifene | 84449-90-1 | Original SERM; used for osteoporosis; lacks silylation and deuteration. |

| 6-Hydroxy Raloxifene | 174264-46-1 | Hydroxylated derivative; does not have silyl or deuterium modifications. |

| 4'-Hydroxy Raloxifene | 174264-47-2 | Hydroxylated derivative at the 4' position; similar but without silylation. |

| This compound | 1329611-25-7 | Enhanced metabolic stability; potential for improved bioavailability. |

Eigenschaften

IUPAC Name |

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAJJMYYKOTDQ-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)O)N5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.